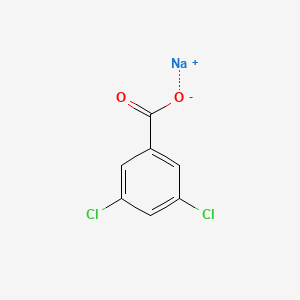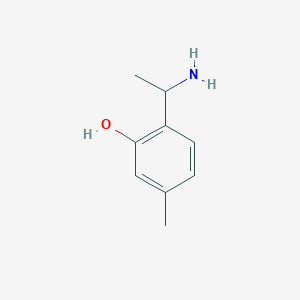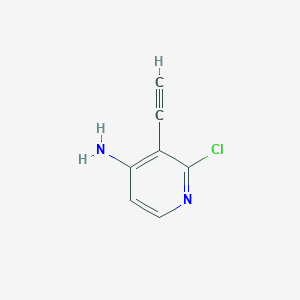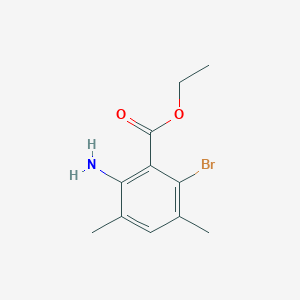
Ethyl 2-amino-6-bromo-3,5-dimethylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-6-bromo-3,5-dimethylbenzoate is an organic compound with a complex structure, featuring an ethyl ester group, an amino group, a bromine atom, and two methyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-6-bromo-3,5-dimethylbenzoate typically involves multi-step organic reactions. One common method includes the bromination of 3,5-dimethylbenzoic acid, followed by esterification to introduce the ethyl ester group. The amino group is then introduced through a substitution reaction, often using ammonia or an amine derivative under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-6-bromo-3,5-dimethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Ammonia, amines, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction.
Acids and Bases: Hydrochloric acid or sodium hydroxide are used in ester hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid and ethanol.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-6-bromo-3,5-dimethylbenzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-amino-6-bromo-3,5-dimethylbenzoate involves its interaction with specific molecular targets. The amino group and bromine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3,5-dimethylbenzoate: Lacks the amino and bromine groups, resulting in different chemical properties and reactivity.
2-Amino-5-bromo-3-methylpyridine: Shares the amino and bromine groups but has a different core structure.
2-Amino-5-bromo-6-methyl-4-pyrimidinol: Similar functional groups but with a pyrimidine core.
Uniqueness
Ethyl 2-amino-6-bromo-3,5-dimethylbenzoate is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C11H14BrNO2 |
|---|---|
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
ethyl 2-amino-6-bromo-3,5-dimethylbenzoate |
InChI |
InChI=1S/C11H14BrNO2/c1-4-15-11(14)8-9(12)6(2)5-7(3)10(8)13/h5H,4,13H2,1-3H3 |
Clave InChI |
OTGARJBOYMZASN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=CC(=C1Br)C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


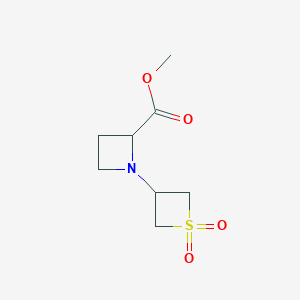
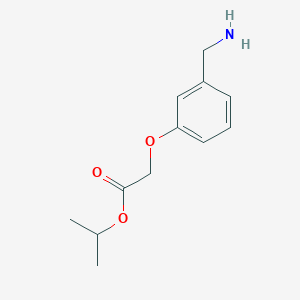

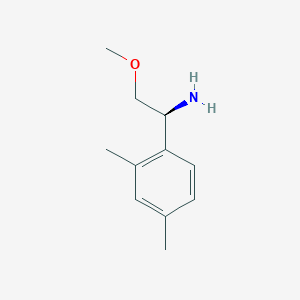
![3-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12966908.png)
